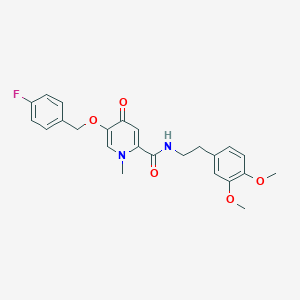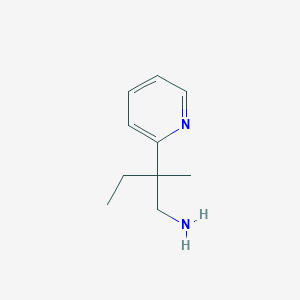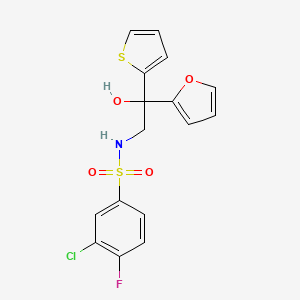![molecular formula C13H21NO2S B2920242 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol CAS No. 1408361-21-6](/img/structure/B2920242.png)
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol, also known as Labetalol, is a beta-blocker medication that is commonly used to treat high blood pressure. It was first developed in the 1960s and has since become a widely prescribed medication. Labetalol works by blocking the action of certain hormones in the body, which can help to lower blood pressure and reduce the risk of heart attack and stroke.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the field of organic chemistry has led to the synthesis of novel compounds with significant potential. For instance, the condensation of related phenoxy and sulfanyl propan-2-ols with formaldehyde and secondary aliphatic and heterocyclic amines has resulted in new aminomethoxy derivatives. These derivatives have shown enhanced antimicrobial properties compared to existing medical antiseptics, indicating their potential in addressing bacteria and fungi more efficiently (I. Jafarov et al., 2019). Additionally, studies on related compounds have uncovered their utility in the synthesis of organic fluoro-containing polymers, highlighting the versatility of these compounds in material science and their potential application in creating new materials (Shi-Juan Li et al., 2015).
Antimicrobial and Antiradical Activity
The exploration of antimicrobial and antiradical activities of compounds structurally similar to 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol reveals promising results. Compounds synthesized through related processes have been tested for antimicrobial activities against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Their potential in inhibiting microbial growth opens new avenues for the development of therapeutic agents with enhanced efficacy and specificity (R. Čižmáriková et al., 2020).
Catalytic Applications
In the realm of catalysis, research has focused on the utilization of compounds bearing the 1-phenoxy-3-(propylsulfanyl)propan-2-ol motif in cross-coupling reactions. These studies reveal the potential of such compounds in facilitating C-C bond formation, a fundamental step in the synthesis of complex organic molecules. This not only underscores the chemical versatility of these compounds but also their potential application in organic synthesis and drug discovery (X. Qian et al., 2011).
Material Science Applications
The investigation into the properties of related compounds has extended into material science, where their application in synthesizing metallophthalocyanines has been explored. These materials are crucial in various industries, from electronics to photovoltaics, highlighting the broad applicability of 1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol and its derivatives (Irfan Acar et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methylsulfanylphenoxy)-3-(propylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-3-8-14-9-11(15)10-16-12-4-6-13(17-2)7-5-12/h4-7,11,14-15H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBMYWLYGVDRTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=C(C=C1)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-methyl-4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid](/img/structure/B2920162.png)



![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)
![5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2920170.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2920172.png)


![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2920176.png)

